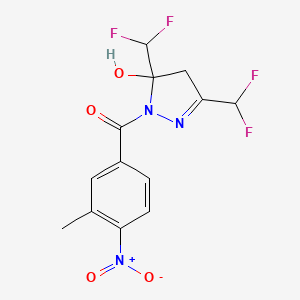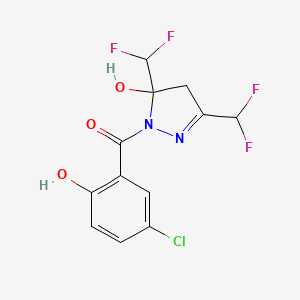
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, differentiation, and survival. 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol also inhibits the activity of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell survival and proliferation. Additionally, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy. 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the migration and invasion of cancer cells. In addition, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to modulate the expression of various genes and proteins that are involved in cell growth, differentiation, and survival.
Advantages and Limitations for Lab Experiments
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a research tool, including its high potency, selectivity, and low toxicity. 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to be stable in various experimental conditions. However, the limitations of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experimental settings.
Future Directions
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has several potential future directions for research and development. One potential direction is the optimization of the synthesis method to improve the yield and purity of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. Another direction is the development of novel derivatives of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the molecular mechanisms of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in various research fields.
In conclusion, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a promising research tool with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in various research fields.
Scientific Research Applications
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3-methyl-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O4/c1-6-4-7(2-3-9(6)20(23)24)11(21)19-13(22,12(16)17)5-8(18-19)10(14)15/h2-4,10,12,22H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYFPVWIBFIAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](3-methyl-4-nitrophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266207.png)
![4-ethoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4266212.png)
![6-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4266225.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4266253.png)

![3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266261.png)
![3-methyl-1-[(2,4,5-trichlorophenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266264.png)


![8-ethoxy-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266283.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266288.png)
